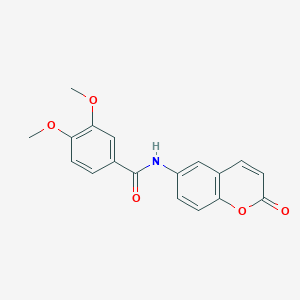![molecular formula C15H14N4OS B2801184 N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide CAS No. 2380057-22-5](/img/structure/B2801184.png)
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide, also known as MTTC, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTTC is a synthetic molecule that belongs to the class of triazole-containing compounds, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of certain kinases, which are involved in signal transduction pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is its broad-spectrum activity against various pathogens and cancer cells. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide. One area of interest is the optimization of its chemical structure to improve its efficacy and reduce its toxicity. Another area of interest is the development of novel drug delivery systems for N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide, which can improve its bioavailability and target specific tissues. Additionally, further studies are needed to elucidate the mechanism of action of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide and its potential applications in various diseases.
Synthesemethoden
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 4-methylphenyl hydrazine, which is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to yield the carboxylic acid, which is further reacted with thiophene-2-carbonyl chloride in the presence of triethylamine to form the desired product, N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. It has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Eigenschaften
IUPAC Name |
N-[[1-(4-methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-4-6-13(7-5-11)19-10-12(17-18-19)9-16-15(20)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBQASMQEXQNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

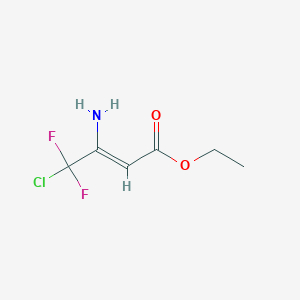
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2801103.png)
![6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2801104.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2801107.png)
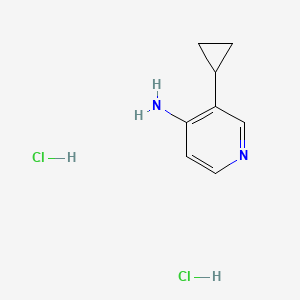
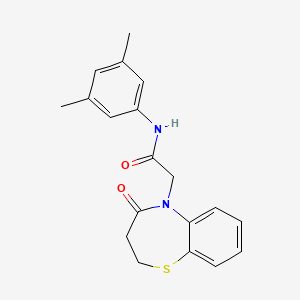
![3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B2801113.png)
![Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2801114.png)
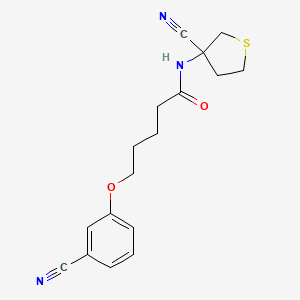
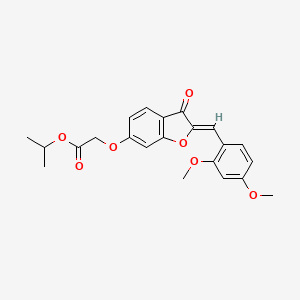
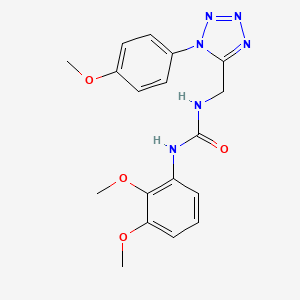
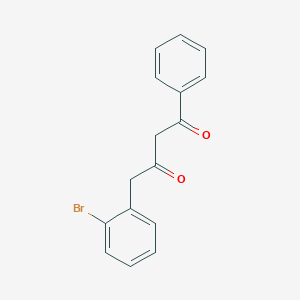
![7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2801121.png)
